REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.CCN(C(C)C)C(C)C.[F:24][C:25]([F:32])([F:31])[C:26](OCC)=[O:27]>C(Cl)Cl>[F:24][C:25]([F:32])([F:31])[C:26]([NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)=[O:27]
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Name
|
|
Quantity
|
48.7 g
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Type
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reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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130 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
35.6 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the solution was washed with citric acid solution (200 mL×3, 10% w/v aq) and sodium bicarbonate solution (200 mL×3, cone aq)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered through silica (24 g)
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Type
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WASH
|
Details
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The silica was washed with DCM
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Type
|
CONCENTRATION
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Details
|
the combined eluant was partially concentrated (100 mL)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |